1-Methylcycloheptan-1-amine

Description

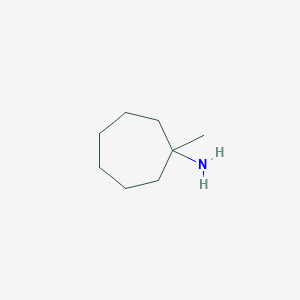

Structure

3D Structure

Properties

IUPAC Name |

1-methylcycloheptan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-8(9)6-4-2-3-5-7-8/h2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBQUPOHNJFBQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561978 | |

| Record name | 1-Methylcycloheptan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98486-54-5 | |

| Record name | 1-Methylcycloheptan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Methylcycloheptan 1 Amine and Its Analogs

Direct Construction of the 1-Methylcycloheptan-1-amine Skeleton

The direct construction of the this compound framework involves several key synthetic transformations, including the formation of the cycloheptane (B1346806) ring, the introduction of the amine functionality, and the creation of the quaternary center.

Reductive Amination Strategies for the Cycloheptylamine (B1194755) Core

Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. organicchemistrytutor.comlibretexts.org In the context of synthesizing the cycloheptylamine core, this strategy typically begins with a cycloheptanone (B156872) derivative. The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. organicchemistrytutor.comlibretexts.orgpearson.com

For the synthesis of a primary amine like cycloheptylamine, reductive amination of cycloheptanone with ammonia (B1221849) is a direct approach. libretexts.org However, to obtain this compound, 1-methylcycloheptanone would be the required starting material. The reaction with ammonia, often in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation, would yield the target primary amine. organicchemistrytutor.comlibretexts.org The use of excess ammonia can be employed to favor the formation of the primary amine and minimize over-alkylation. pearson.com

Recent advancements have focused on developing more efficient and selective catalysts for this transformation. For instance, reductive aminases have shown promise in the synthesis of primary amines from ketones using ammonia. rsc.org While challenges remain, particularly with sterically hindered ketones, these biocatalysts offer a green alternative to traditional chemical methods. rsc.org

Catalytic Hydrogenation Approaches for Ring Saturation and Amine Formation

Catalytic hydrogenation is a fundamental process in organic synthesis, capable of reducing various functional groups, including oximes, nitriles, and imines, to form amines. iitm.ac.inresearchgate.net This method is particularly relevant for the synthesis of cycloheptylamines from suitable precursors.

One common route involves the hydrogenation of cycloheptanone oxime. iitm.ac.in The oxime can be prepared from cycloheptanone and hydroxylamine. Subsequent reduction over a platinum group metal catalyst, such as rhodium-on-carbon, can afford cycloheptylamine in good yields. iitm.ac.in For the synthesis of this compound, the corresponding 1-methylcycloheptanone oxime would be the necessary intermediate.

The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield. Platinum metal catalysts, including platinum, palladium, rhodium, and ruthenium, are highly active for hydrogenation. iitm.ac.in The selectivity of the hydrogenation of nitriles to primary amines, another potential route, is a significant challenge due to the formation of secondary and tertiary amine byproducts. researchgate.net However, careful control of reaction parameters can favor the desired primary amine.

Ring Expansion Reactions Towards the Cycloheptane Scaffold

The construction of seven-membered rings can be challenging, and ring expansion reactions offer a powerful strategy to access the cycloheptane scaffold from more readily available six-membered rings. wikipedia.orgchemistrysteps.com The Tiffeneau–Demjanov rearrangement is a classic and effective method for this transformation. numberanalytics.comthieme.dethieme.dethieme-connect.com

This reaction involves the treatment of a 1-aminomethylcycloalkanol with nitrous acid to generate a diazonium ion, which then undergoes a concerted rearrangement to yield a ring-expanded ketone. numberanalytics.com For the synthesis of cycloheptanone, the precursor would be 1-aminomethylcyclohexanol. thieme.dethieme.de This cycloheptanone can then be converted to this compound through subsequent reactions as described in the previous sections. The Tiffeneau-Demjanov rearrangement has been utilized in the synthesis of complex molecules and proceeds with a stereospecific 1,2-migration. numberanalytics.comthieme.de

Other ring expansion strategies include the reaction of cyclobutanones with Lewis acids to produce 1,3-cycloheptanediones, which could serve as precursors to functionalized cycloheptanes. researchgate.net The Buchner ring expansion, which converts arenes to cycloheptatrienes, is another method for forming seven-membered rings, although subsequent reduction would be necessary to obtain the saturated cycloheptane core. wikipedia.org

| Ring Expansion Method | Starting Material | Product | Key Reagents |

| Tiffeneau–Demjanov | 1-Aminomethylcyclohexanol | Cycloheptanone | Nitrous acid |

| Lewis Acid-Mediated | Cyclobutanone derivative | 1,3-Cycloheptanedione | Lewis Acid (e.g., ZnI₂) |

| Buchner Ring Expansion | Arene | Cycloheptatriene | Diazo compound |

Stereoselective Alkylation and Substitution Methods for Quaternary Amine Centers

The creation of an all-carbon quaternary stereocenter is a significant challenge in organic synthesis. caltech.edu While this compound itself is achiral, the stereoselective synthesis of its chiral analogs, where the cycloheptane ring is substituted, requires precise control over the formation of the quaternary center.

One of the most common methods for preparing 1-aminocycloalkanecarboxylic acids, which are related structures, is the Strecker reaction. nih.gov This involves the reaction of a ketone with an amine and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to the amino acid. For the synthesis of quaternary α-amino acids, a cyclic ketone is the starting material. nih.gov

Transition metal-catalyzed allylic alkylation of enolates is another powerful tool for constructing quaternary carbon centers. caltech.edu While often applied to the synthesis of α-quaternary ketones, the principles can be extended to precursors for amines. The development of new ligands and catalytic systems continues to improve the enantioselectivity and diastereoselectivity of these reactions. caltech.edu

Biocatalytic Pathways for Asymmetric Synthesis of Chiral Cycloheptylamines

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. nih.gov Enzymes can offer high enantioselectivity and operate under mild reaction conditions.

Enantioselective and Diastereoselective Biocatalytic Reductions

Imine reductases (IREDs) have shown significant potential for the asymmetric reduction of cyclic imines to produce chiral amines. unito.itnih.govnih.gov This approach is particularly valuable for the synthesis of enantiopure pyrrolidines, piperidines, and azepines (seven-membered rings). unito.itnih.gov

Recent research has demonstrated the successful enantioselective reduction of 2-substituted cyclic imines using IREDs, achieving high conversions and excellent enantioselectivities. unito.itnih.govchemistryviews.org The use of non-conventional solvents, such as glycerol/phosphate buffer mixtures, can enhance the solubility of organic substrates and improve reaction outcomes. unito.itchemistryviews.org These biocatalytic systems can be applied to the synthesis of chiral cycloheptylamine analogs from the corresponding cyclic imines. For example, the reduction of 7-phenyl-3,4,5,6-tetrahydro-2H-azepine has been explored. unito.it

Furthermore, the combination of ene-reductases (EReds) and imine reductases/reductive aminases (IReds/RedAms) in a biocatalytic cascade allows for the conversion of α,β-unsaturated ketones into chiral amines with two stereogenic centers. acs.org This one-pot approach is highly efficient and can produce primary, secondary, and tertiary amines with high diastereomeric and enantiomeric ratios. acs.org

| Biocatalytic Method | Enzyme Class | Substrate Type | Product Type | Key Features |

| Asymmetric Imine Reduction | Imine Reductase (IRED) | Cyclic Imines | Chiral Cyclic Amines | High enantioselectivity, mild conditions |

| Cascade Reaction | Ene-Reductase (ERed) & Imine Reductase (IRed) | α,β-Unsaturated Ketones | Chiral Amines (two stereocenters) | One-pot synthesis, high diastereoselectivity |

Enzyme-Mediated Reductive Amination for Chiral Amine Production

The asymmetric synthesis of chiral amines through enzymatic reductive amination represents a powerful and sustainable alternative to traditional chemical methods. nih.gov This approach utilizes enzymes like imine reductases (IREDs), reductive aminases (RedAms), and amine dehydrogenases (AmDHs) to convert a prochiral ketone into a chiral amine with high enantiomeric purity. nih.govnih.govresearchgate.net The process involves the enzyme-catalyzed reduction of an imine intermediate, which is formed in situ from a ketone and an amine donor (like ammonia or an alkylamine). semanticscholar.orgbeilstein-journals.org

Whole-cell biocatalysts, typically recombinant E. coli cells that overexpress a specific IRED, are often employed to simplify catalyst preparation and reduce costs. nih.gov A crucial component of this system is cofactor regeneration. The reduction is dependent on a nicotinamide (B372718) cofactor (NADH or NADPH), and an integrated system, such as using glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), is employed for in situ recycling of the cofactor, making the process more atom-efficient. nih.govsemanticscholar.orgnih.gov

While specific studies on 1-methylcycloheptanone are not extensively documented, research on analogous cyclic ketones provides a clear proof of concept. For instance, the reductive amination of 3-methylcyclohexanone (B152366) has been successfully demonstrated. nih.gov Different IREDs exhibit varying levels of activity and stereoselectivity depending on the substrate and amine donor, allowing for the selective synthesis of different stereoisomers. nih.govtudelft.nl The screening of a panel of IREDs against a ketone/amine pair is a common strategy to identify the optimal biocatalyst for achieving high conversion and stereoselectivity. nih.gov

Table 1: Examples of Enzyme-Mediated Reductive Amination of Cyclic Ketones

| Enzyme Type | Substrate | Amine Donor | Conversion | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| IRED | 3-Methylcyclohexanone | Methylamine | >95% | 99% d.r. ((1S,3R)-N,3-dimethylcyclohexylamine) | nih.gov |

| AmDH | Acetophenone | Ammonia | >99% | >99% e.e. ((R)-amine) | semanticscholar.org |

| IRED/ERed Cascade | 3-Methylcyclohex-2-en-1-one | Ammonium (B1175870) Formate | Quantitative | >99:1 d.r. | nih.govacs.org |

| IRED | Racemic 2-methylcyclohexan-1-one | Ammonium Formate | Quantitative | 82:18 d.r. | nih.govresearchgate.net |

Optimization of Biocatalytic Cascades for this compound Production

Biocatalytic cascades, where multiple enzymatic reactions are performed sequentially in a single pot, offer significant advantages in efficiency, reduce intermediate purification steps, and minimize waste. worktribe.com The synthesis of complex chiral amines from unsaturated ketones is a prime example where this strategy is applied. nih.govacs.org For a precursor like 1-methylcyclohept-2-en-1-one, a dual-enzyme system combining an ene-reductase (ERed) and a reductive aminase (IRed/RedAm) can produce the saturated chiral amine in one pot. nih.govtudelft.nl

The optimization of such a cascade involves several key factors:

Enzyme Compatibility: The chosen ERed and IRed must be compatible, functioning under similar pH, temperature, and buffer conditions. tdx.cat

Stereoselectivity: By selecting stereocomplementary enzymes, it is possible to synthesize two, three, or even all four possible stereoisomers of the final amine product from a single starting material. nih.govacs.org

Cofactor Recycling: A robust cofactor regeneration system is essential. Using formate dehydrogenase (FDH) with ammonium formate is highly efficient, as the ammonium formate serves as both the amine donor and the source of reducing equivalents, maximizing atom economy. semanticscholar.orgnih.govacs.org

Process Format: Continuous flow reactor systems can overcome limitations of batch reactions, especially in complex cascades, by allowing for the separation of incompatible reaction steps or reagents. worktribe.com

A well-designed cascade can convert an α,β-unsaturated ketone into a chiral amine with two stereocenters, achieving high chemical purity (>99%) and excellent stereoselectivity (diastereomeric and enantiomeric ratios up to >99:1). nih.govresearchgate.net This approach has been successfully used for synthesizing substituted cyclohexylamines and N-heterocycles, demonstrating its potential for application to seven-membered ring systems like that of this compound. nih.govacs.orgorganic-chemistry.org

Synthesis of Functionalized this compound Derivatives

The chemical modification of the amino group (N-functionalization) is essential for building more complex molecules from the this compound scaffold. However, the nucleophilic nature of the primary amine often requires it to be temporarily masked with a protecting group to prevent unwanted side reactions during synthesis. organic-chemistry.orgwikipedia.org

A protecting group must be easy to install, stable under the conditions of subsequent reactions, and easy to remove without affecting the rest of the molecule. pressbooks.pub Common strategies for protecting amines include their conversion to carbamates, amides, or sulfonamides. organic-chemistry.orgjocpr.com

Boc Group (tert-butoxycarbonyl): This is one of the most common amine protecting groups. It is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under a wide range of conditions but can be easily removed with acid (e.g., trifluoroacetic acid). organic-chemistry.org A Boc-protected cycloheptylamine derivative has been noted in chemical supplier catalogs, indicating its utility in synthetic routes.

Fmoc Group (9-fluorenylmethyloxycarbonyl): The Fmoc group is stable to acidic conditions but is cleaved by bases, such as piperidine. organic-chemistry.org

Orthogonal Protection: When a molecule contains multiple amino groups, an orthogonal strategy can be employed. This involves using different protecting groups (e.g., Boc and Fmoc) that can be removed selectively under different conditions, allowing for precise control over which amine reacts at each step. organic-chemistry.orgwikipedia.org

Once a synthetic sequence is complete, the protecting group is removed (deprotection) to reveal the primary amine, or it can be replaced with a different functional group in a final N-functionalization step. wikipedia.org

Introducing new functional groups at specific positions on the cycloheptane ring is a significant synthetic challenge. Recent advances in C-H functionalization and ring-opening metathesis polymerization (ROMP) provide powerful tools for this purpose.

Palladium-Catalyzed C(sp³)–H Arylation: This method allows for the direct formation of a carbon-carbon bond between a C-H bond on the aliphatic ring and an aryl group. By using a directing group, often the amine itself or a derivative, it is possible to guide the catalyst to a specific position (e.g., the γ-position) on the ring. chemrxiv.org

Photocatalytic Functionalization: Light-mediated reactions provide a mild and efficient way to generate radicals on the cycloalkane ring, which can then react with various partners. nih.gov This approach can be tuned by altering reaction conditions to control the site of functionalization. nih.gov

Ring-Opening Metathesis Polymerization (ROMP): While used for creating polymers, the underlying chemistry can be adapted for small molecule synthesis. The regioselective ROMP of 3-substituted cycloheptenes has been demonstrated, suggesting that functional groups can be precisely placed on the ring. acs.org This method utilizes steric interactions between the catalyst and the existing substituent to control the reaction's regiochemistry. acs.org

Dealkenylative Functionalization: This strategy involves the conversion of a C(sp³)–C(sp²) bond adjacent to an alkene into a new bond, such as a C(sp³)–N bond. nih.govresearchgate.net This has been used to synthesize complex chiral amines from readily available terpenes containing cyclic structures, indicating its potential applicability to cycloheptane systems. nih.gov

These methods enable the synthesis of a diverse library of functionalized cycloheptylamine derivatives, which would be difficult to access through traditional synthetic routes.

Methodological Advancements in Cycloheptylamine Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes to minimize environmental impact. thieme-connect.de Key aspects include the use of safer solvents, renewable feedstocks, catalytic reactions, and high atom economy. nottingham.ac.ukresearchgate.net

Biocatalysis is inherently a green technology. researchgate.net The use of enzymes for the synthesis of this compound and its analogs aligns with several green principles:

Mild Reaction Conditions: Enzymatic reactions typically occur in water at or near ambient temperature and pressure, reducing energy consumption. researchgate.net

High Selectivity: The high chemo-, regio-, and stereoselectivity of enzymes minimizes the formation of byproducts, simplifying purification and reducing waste. nih.gov

Catalyst Efficiency: Enzymes are highly efficient catalysts, and the use of whole-cell or immobilized systems allows for catalyst recycling. nih.govworktribe.com

Atom Economy: Designing biocatalytic cascades with integrated cofactor recycling, such as the FDH/formate system, maximizes the incorporation of atoms from the reactants into the final product, with inorganic carbonate as the only major byproduct. semanticscholar.org

Beyond biocatalysis, other green approaches include the development of catalyst-free reactions in environmentally benign solvents like water or the use of alternative energy sources like microwaves or ultrasound. thieme-connect.deresearchgate.netacs.org For example, reductive aminations using zinc powder in aqueous media have been developed as a greener alternative to methods requiring hazardous reagents. beilstein-journals.org The application of these principles is crucial for developing sustainable manufacturing processes for complex chemical intermediates. evitachem.com

Flow Chemistry Applications for Scalable Synthesis

The transition from batch to continuous flow processing for the synthesis of this compound and its analogs presents significant advantages in terms of safety, scalability, and process control. While specific literature on the continuous synthesis of this compound is not extensively detailed, the adaptation of established synthetic methodologies, such as the Ritter reaction, to flow chemistry provides a viable and efficient pathway for its production on a larger scale.

The Ritter reaction is a well-established method for the synthesis of N-alkyl amides from an alcohol or alkene in the presence of a strong acid and a nitrile. wikipedia.orgfiveable.me The subsequent hydrolysis of the resulting amide yields the desired primary amine. This two-step sequence, starting from the tertiary alcohol 1-Methylcycloheptanol, is a primary route for the synthesis of this compound.

The amenability of the Ritter reaction to flow chemistry has been demonstrated, offering a safer and more efficient alternative to traditional batch methods which often involve handling large volumes of hot, concentrated acids. chemistryviews.orgthieme-connect.comcardiff.ac.uk Flow reactors, with their superior heat and mass transfer capabilities, allow for precise control over reaction parameters, minimizing the formation of byproducts and enhancing safety, especially for highly exothermic processes. cardiff.ac.uk

A plausible flow synthesis of this compound would involve a two-stage continuous process. The first stage would be the Ritter reaction, where 1-Methylcycloheptanol and a nitrile (e.g., acetonitrile) are continuously pumped and mixed with a stream of a strong acid catalyst before entering a heated reactor coil. The resulting N-(1-methylcycloheptyl)acetamide would then be directed to a second stage for in-line hydrolysis, typically under basic or acidic conditions, to yield the final product, this compound.

The precursor, 1-Methylcycloheptanol, can be synthesized through various methods, including the Grignard reaction between cycloheptanone and a methylmagnesium halide or the oxymercuration-reduction of 1-methylcycloheptene. orgsyn.org These preliminary steps can also be potentially adapted to flow conditions, allowing for a fully continuous synthesis of the target amine.

The table below outlines a conceptual flow process for the synthesis of this compound based on the adaptation of the Ritter reaction.

Table 1: Conceptual Flow Chemistry Process for this compound Synthesis

| Stage | Reaction | Reactants | Reagents/Catalysts | Typical Flow Conditions | Product |

| 1 | Ritter Reaction | 1-Methylcycloheptanol, Acetonitrile | Concentrated Sulfuric Acid | Temperature: 45-85 °C, Residence Time: 3-10 min | N-(1-methylcycloheptyl)acetamide |

| 2 | Amide Hydrolysis | N-(1-methylcycloheptyl)acetamide | Aqueous Sodium Hydroxide (B78521) | Elevated Temperature and Pressure | This compound |

This approach highlights the potential for developing a robust and scalable manufacturing process for this compound and its analogs, leveraging the inherent advantages of continuous flow technology. Further research would be required to optimize the specific reaction conditions, such as catalyst choice, reaction temperature, and residence time, to maximize yield and purity for an industrial-scale process.

Reaction Chemistry and Mechanistic Studies of 1 Methylcycloheptan 1 Amine

Nucleophilic Reactivity of the Amine Functionality in 1-Methylcycloheptan-1-amine

As a primary amine, this compound readily participates in reactions where the nitrogen atom acts as a nucleophile, attacking electron-deficient centers. The presence of the methyl and cycloheptyl groups attached to the tertiary carbon bearing the amine can introduce steric considerations that may influence reaction rates compared to less hindered primary amines.

The reaction of this compound with alkyl halides proceeds via a nucleophilic aliphatic substitution (SN2) mechanism. wikipedia.orgchemguide.co.uk The nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. msu.eduucalgary.ca This initial alkylation yields a secondary amine.

The process can continue, as the resulting secondary amine is also nucleophilic and can compete with the starting primary amine for the alkyl halide. msu.edu This can lead to the formation of a tertiary amine and ultimately a quaternary ammonium (B1175870) salt through a process known as exhaustive alkylation, often carried out with an excess of a methyl halide like methyl iodide. wikipedia.orgallen.inlibretexts.org The formation of a quaternary ammonium salt is a key step in the Hofmann elimination reaction. libretexts.org

Table 1: N-Alkylation and Quaternization of this compound

| Reactant | Reagent | Product(s) | Mechanism |

|---|---|---|---|

| This compound | Alkyl Halide (e.g., R-X) | N-Alkyl-1-methylcycloheptan-1-amine | SN2 |

This compound reacts with acyl chlorides or acid anhydrides in a nucleophilic acyl substitution reaction to form N-(1-methylcycloheptyl)amides. libretexts.orglibretexts.org The reaction is typically rapid and is often performed in the presence of a base (like pyridine (B92270) or NaOH) to neutralize the HCl byproduct. mnstate.edu The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of the leaving group (chloride or carboxylate). youtube.com

Similarly, sulfonamides are formed when this compound reacts with sulfonyl chlorides. The nitrogen atom attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of a stable sulfonamide derivative.

Primary amines like this compound undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgyoutube.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. wikipedia.org Subsequent dehydration of the carbinolamine, driven by the removal of water, yields the imine. wikipedia.org The use of a weak acid is crucial to avoid complete protonation of the amine nucleophile. youtube.com Enamine formation does not occur with primary amines.

Table 2: Imine Formation Reaction

| Reactant 1 | Reactant 2 | Catalyst | Intermediate | Product |

|---|

The amine group of this compound can act as a nucleophile to open epoxide rings, resulting in the formation of β-amino alcohols. rsc.orgrroij.com This reaction follows an SN2 mechanism. libretexts.org In the case of an unsymmetrical epoxide under neutral or basic conditions, the nucleophilic attack occurs at the less sterically hindered carbon atom of the epoxide. rroij.comlibretexts.orgjsynthchem.com The reaction results in the formation of a product where the amino group and the hydroxyl group are on adjacent carbons.

Elimination Reactions and Rearrangements

The Hofmann elimination is a characteristic reaction of quaternary ammonium hydroxides that forms an alkene. wikipedia.orgallen.in This reaction proceeds via an E2 (elimination, bimolecular) mechanism. libretexts.orgmasterorganicchemistry.com The first step involves the formation of a quaternary ammonium iodide from this compound by exhaustive methylation with methyl iodide. libretexts.orglibretexts.org This salt is then treated with silver oxide and water to generate the corresponding quaternary ammonium hydroxide (B78521). wikipedia.orglibretexts.org

Upon heating, the hydroxide ion acts as a base, abstracting a beta-hydrogen (a hydrogen on a carbon atom adjacent to the one bonded to the nitrogen). This leads to the formation of an alkene and the elimination of a trialkylamine as the leaving group. libretexts.org A key feature of the Hofmann elimination is that it preferentially forms the least substituted alkene, a trend known as the Hofmann rule. wikipedia.orglibretexts.orglibretexts.org This regioselectivity is attributed to the steric bulk of the trimethylamine (B31210) leaving group, which makes the abstraction of the sterically most accessible beta-hydrogen more favorable. wikipedia.orgmasterorganicchemistry.com

For the (1-Methylcycloheptyl)trimethylammonium hydroxide derived from this compound, there are beta-hydrogens on the cycloheptane (B1346806) ring. The Hofmann product would be methylenecycloheptane, resulting from the abstraction of a proton from the methyl group attached to the ring.

Table 3: Hofmann Elimination of this compound Derivative

| Precursor | Reagents | Intermediate | Elimination Type | Major Product |

|---|

Beckmann Rearrangement and Analogous Transformations

The Beckmann rearrangement is a well-established organic reaction that transforms an oxime into an amide, typically catalyzed by acid. wikipedia.orgalfa-chemistry.com For a substrate related to this compound, the corresponding ketone, 1-methylcycloheptanone, would first be converted to its oxime. Treatment of this oxime with an acid catalyst, such as sulfuric acid or polyphosphoric acid, would be expected to induce the rearrangement. wikipedia.org

The mechanism involves protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the alkyl group positioned anti-periplanar to the leaving group on the nitrogen atom. alfa-chemistry.com In the case of the 1-methylcycloheptanone oxime, this migration would result in the expansion of the seven-membered ring to an eight-membered lactam, specifically N-methyl-azacyclooctan-2-one. The reaction is stereospecific, meaning the geometry of the oxime dictates which group migrates. wikipedia.org

An analogous transformation is the Schmidt reaction, which can convert a ketone directly into an amide using hydrazoic acid (HN₃) under acidic conditions. perlego.comwikipedia.org This reaction avoids the need to isolate the oxime intermediate. The mechanism for ketones involves the initial protonation of the carbonyl group, followed by nucleophilic attack by the azide (B81097) ion to form an azidohydrin intermediate. wikipedia.org Subsequent rearrangement with the loss of dinitrogen gas leads to the formation of the corresponding amide or lactam. wikipedia.orglibretexts.org Applying this to 1-methylcycloheptanone would also be expected to yield the ring-expanded product, N-methyl-azacyclooctan-2-one. The Schmidt reaction is often considered more direct than the Beckmann rearrangement for this type of transformation. perlego.com

| Reaction | Starting Material | Reagents | Expected Product |

| Beckmann Rearrangement | 1-Methylcycloheptanone oxime | H₂SO₄, PPA, HCl | N-Methyl-azacyclooctan-2-one |

| Schmidt Reaction | 1-Methylcycloheptanone | HN₃, H₂SO₄ | N-Methyl-azacyclooctan-2-one |

Oxidative and Reductive Transformations of this compound

Electrochemical Oxidation Pathways of Cycloheptylamines

The electrochemical oxidation of amines provides a route for generating reactive intermediates that can undergo further transformations. mdpi.com Studies on cycloheptylamine (B1194755), a close structural analog of this compound, have shed light on its behavior under oxidative electrochemical conditions. When cycloheptylamine is present during the electrochemical oxidation of catechols, it acts as a nucleophile. ias.ac.inscite.ai

The initial oxidation of catechol generates an o-benzoquinone. ias.ac.in Cycloheptylamine, being a primary aliphatic amine, can then participate in a Michael addition reaction with the electrogenerated o-benzoquinone. ias.ac.inresearchgate.net This reaction's rate is pH-dependent; as the pH increases, the nucleophilicity of the amine increases, leading to a faster reaction. ias.ac.in The resulting adduct can then be further oxidized. ias.ac.in This suggests that the primary amine group of this compound would be the initial site of electrochemical activity, likely leading to the formation of an imine or participating in coupling reactions if suitable electrophiles are present. mdpi.com Direct oxidation at an electrode surface typically involves the removal of an electron from the nitrogen lone pair, forming a radical cation, which can then deprotonate to form a neutral aminyl radical or an iminium ion, depending on the reaction conditions. mdpi.com

Catalytic Dehydrogenation and Transfer Hydrogenation Studies

Catalytic dehydrogenation of cyclic alkanes is a key process for producing aromatic compounds and hydrogen. rsc.orgscispace.com While direct dehydrogenation of this compound is not extensively documented, the dehydrogenation of the related methylcyclohexane (B89554) to toluene (B28343) is a well-studied model for hydrogen storage systems. rsc.orgdoubtnut.com This process typically requires high temperatures and a catalyst, often platinum-based, to facilitate the removal of hydrogen atoms and subsequent aromatization. scispace.com Given the presence of the amine group, catalytic dehydrogenation of this compound could potentially lead to the formation of nitrogen-containing heterocyclic compounds, although side reactions such as C-N bond cleavage could also occur.

Transfer hydrogenation is an alternative to using pressurized hydrogen gas, where a hydrogen donor molecule is used in the presence of a catalyst. nih.govrsc.org This method is widely used for the reduction of imines to amines. researchgate.netliv.ac.uk While this applies to the synthesis of amines, the reverse reaction, oxidative dehydrogenation via transfer hydrogenation, is also possible. In such a scenario, this compound could potentially act as a hydrogen donor, becoming oxidized to an imine or enamine in the presence of a suitable hydrogen acceptor and catalyst. The feasibility and outcome of such a reaction would depend heavily on the catalyst system and reaction conditions employed. tue.nl

C-H Functionalization of the Cycloheptane Ring System

Direct Amination Methodologies at Unactivated C-H Bonds

Direct C-H functionalization is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials. organic-chemistry.org The direct amination of unactivated C-H bonds, particularly on an alkane ring system, is a challenging but increasingly feasible transformation. nih.govresearchgate.net Methodologies often rely on transition metal catalysis or radical-mediated processes to activate the otherwise inert C-H bond. researchgate.netyoutube.com

For a molecule like this compound, the presence of the amine group itself can influence the reaction. It can act as a directing group, guiding the C-H activation to a specific position, or it may need to be protected to prevent interference with the catalyst. nih.govchemrxiv.org Research into the α-functionalization of unprotected cyclic secondary amines has shown that it is possible to selectively functionalize the C-H bond adjacent to the nitrogen. nih.gov Other approaches might target the more remote and sterically accessible C-H bonds on the cycloheptane ring. Inspired by enzymatic processes, synthetic methods are being developed for the α-functionalization of primary amines via the in-situ generation of ketimine intermediates. chemrxiv.org

| C-H Functionalization Approach | Potential Outcome for this compound | Key Challenge |

| Directed C-H Activation | Functionalization at the C2 or C7 position | Catalyst compatibility with the free amine |

| Radical-Mediated Amination | Statistical mixture of aminated products | Lack of regioselectivity |

| Bio-inspired α-functionalization | Not directly applicable (targets α-C-H of the amine substituent) | N/A |

Metal-Catalyzed Cross-Coupling Reactions Involving Amine Derivatives

Metal-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.com To involve a molecule like this compound in such reactions, it would typically first need to be converted into a suitable derivative. For example, the amine could be transformed into a halide, triflate, or boronic acid derivative to participate in standard cross-coupling protocols like Suzuki, Heck, or Buchwald-Hartwig reactions. beilstein-journals.org

Alternatively, recent advances have focused on using the C-N bond itself in cross-coupling reactions, although this is less common for saturated amines. A more likely pathway involves the C-H functionalization of the cycloheptane ring, as discussed previously, to introduce a group suitable for cross-coupling. For instance, a borylation reaction at a C-H bond would install a boronic ester, which could then undergo a Suzuki coupling with an aryl halide. The development of such a two-step sequence would enable the synthesis of a wide range of derivatives of this compound. nsf.gov

Lack of Specific Data Prevents In-Depth Stereochemical Analysis of this compound

A comprehensive search of available scientific literature and chemical databases has revealed a significant lack of specific experimental and computational data for the chemical compound this compound. This scarcity of information precludes the generation of a detailed and scientifically rigorous article focusing solely on its stereochemical and conformational landscape as requested.

While general principles of stereochemistry and conformational analysis of seven-membered rings, along with the application of advanced spectroscopic techniques, are well-established, their direct application to this compound requires specific research findings that are not currently available in the public domain. An article based on broad generalizations from other cycloalkanes or chiral amines would not meet the required standard of being "thorough, informative, and scientifically accurate" for this particular compound.

The requested outline delves into highly specific details, including:

Enantiomeric and Diastereomeric Relationships: A meaningful discussion would necessitate studies on the synthesis of its stereoisomers or chiral resolution, which have not been found.

Assignment of Absolute and Relative Configuration (R/S, cis/trans): This requires specific experimental data from techniques like X-ray crystallography or chiroptical spectroscopy, which appear to be unpublished for this compound.

Advanced Spectroscopic Methods:

Multidimensional NMR: While the principles of techniques like COSY and NOESY are known, their application to determine the specific stereochemistry of this compound would require actual spectral data and analysis, which are not available.

Vibrational and Electronic Circular Dichroism (VCD/ECD): The determination of absolute configuration using these methods relies on comparing experimental spectra with theoretical calculations for the specific molecule. Neither experimental spectra nor computational studies for this compound were identified.

X-ray Crystallography: A crystallographic analysis would provide definitive solid-state stereochemical information. However, no crystal structure data for this compound or its salts has been found in the searched databases.

Therefore, we are unable to generate the article with the required level of scientific depth and specificity at this time. Further experimental and computational research on this compound is needed before a comprehensive review of its stereochemical and conformational landscape can be written.

Stereochemical and Conformational Landscape of 1 Methylcycloheptan 1 Amine

Conformational Analysis of the Methylcycloheptane Ring

The seven-membered ring of 1-Methylcycloheptan-1-amine provides a complex and dynamic conformational landscape. Unlike the well-defined chair conformation of cyclohexane, cycloheptane (B1346806) and its derivatives are significantly more flexible and exist as a mixture of several low-energy conformations. The analysis of this system involves understanding the inherent flexibility of the cycloheptane ring, the steric and electronic influence of the geminal methyl and amine substituents, and the moderating effects of the surrounding solvent environment.

Preferred Ring Conformations and Energy Barriers

The cycloheptane ring avoids the high angle and torsional strain of a planar conformation by adopting a puckered, three-dimensional structure. researchgate.net Extensive computational and experimental studies have identified two primary families of conformations: the twist-chair (TC) and the twist-boat (TB).

The twist-chair is generally accepted as the most stable conformation for cycloheptane. libretexts.org However, the energy barrier to interconversion is relatively low, leading to a highly flexible ring system. The molecule does not remain in a single, static conformation but undergoes rapid interconversion between various forms at room temperature. libretexts.org The chair conformation, while appearing stable, suffers from eclipsing interactions and transannular strain (steric hindrance between atoms on opposite sides of the ring), making it less favorable than the twist-chair. researchgate.netlibretexts.org The process of interconversion between these forms is known as pseudorotation, a continuous distortion of the ring through various conformations without passing through a high-energy planar state. researchgate.net

| Cycloheptane Conformation | Relative Energy (kcal/mol) | Key Features |

| Twist-Chair (TC) | 0 (Global Minimum) | Lowest energy, minimizes both angle and torsional strain. libretexts.org |

| Chair (C) | ~1.4 | Higher energy due to transannular hydrogen interactions. libretexts.org |

| Twist-Boat (TB) | ~2.1 | A higher-energy conformer on the pseudorotation pathway. |

| Boat (B) | ~2.5 | Higher energy due to eclipsing interactions and flagpole-flagpole repulsion. |

Note: Energy values are approximate for the parent cycloheptane and can be influenced by substitution.

Influence of Methyl and Amine Substituents on Ring Dynamics

The addition of a methyl and an amine group to the same carbon atom (C1) significantly influences the conformational equilibrium of the cycloheptane ring. In any given ring conformation, substituents can occupy positions that are broadly classified as axial-like or equatorial-like. As a general principle in conformational analysis, bulkier substituents preferentially occupy equatorial-like positions to minimize steric hindrance with other parts of the ring, particularly 1,3-diaxial interactions. msu.edulibretexts.org

The relative steric bulk of substituents is a critical factor. The effective size of a substituent can be estimated by its A-value in cyclohexane systems, which quantifies the energy penalty of placing it in an axial position. While direct A-values for cycloheptane are not as established, the principles are transferable. The methyl group is generally considered to be sterically larger than the amine group. This is partly due to the size of the lone pair on the nitrogen atom, which is less sterically demanding than the C-H bonds of a methyl group. youtube.com Consequently, the conformational equilibrium is expected to favor structures where the methyl group occupies a pseudo-equatorial position and the amine group occupies a pseudo-axial position.

The rapid interconversion of the cycloheptane ring still occurs, but the presence of the substituents creates a preference, meaning the molecule will spend more time in the lower-energy conformations. The energy difference between the conformer with an equatorial-like methyl group and the one with an axial-like methyl group will dictate the population distribution at equilibrium.

Solvent Effects on Conformational Equilibria

The equilibrium between different conformers of this compound can be influenced by the solvent. wikipedia.org Solvent effects are primarily driven by the differential stabilization of conformers with varying polarities and capacities for intermolecular interactions. wikipedia.org

Polarity and Dielectric Constant : Different conformations of a molecule can have different dipole moments. Solvents with a high dielectric constant (polar solvents) will preferentially stabilize the conformer with a larger dipole moment. wikipedia.org While the dipole moment difference between the conformers of this compound may be small, a polar solvent could slightly shift the equilibrium towards the more polar conformational state.

Hydrogen Bonding : The amine group (-NH2) is capable of acting as both a hydrogen bond donor and acceptor. In protic solvents (e.g., water, ethanol), the solvent molecules can form hydrogen bonds with the amine group. This solvation can effectively increase the steric bulk of the amine substituent. wikipedia.org This increased effective size could potentially alter the steric balance, making the pseudo-axial position for the amine group less favorable than it would be in a non-polar, aprotic solvent. The stabilization offered by hydrogen bonding to a more exposed pseudo-equatorial amine group could also shift the equilibrium.

Computational Chemistry and Theoretical Studies on 1 Methylcycloheptan 1 Amine

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions and interactions.

Potential Research Directions:

Conformational Analysis: The seven-membered cycloheptane (B1346806) ring is known for its conformational flexibility. MD simulations could be used to explore the potential energy surface of 1-Methylcycloheptan-1-amine and identify its most stable conformers.

Solvation Effects: By simulating the molecule in a solvent box (e.g., water), researchers could study how intermolecular interactions with solvent molecules influence its conformation and dynamics.

Interactions with Biomolecules: If this compound were to be investigated for potential biological activity, MD simulations could be used to model its interactions with proteins or other biological targets.

Computational Elucidation of Reaction Mechanisms and Transition States

A significant application of computational chemistry is in the study of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed understanding of how a reaction proceeds.

For any potential reaction involving this compound, such as N-alkylation or acylation, computational methods could be used to map the energy changes that occur as the reactants are converted into products. This would involve locating the transition state structure and calculating the activation energy barrier.

If a reaction involving this compound could lead to multiple products, computational analysis of the transition state energies for the different reaction pathways could predict the regioselectivity and stereoselectivity. By comparing the activation energies, one could determine the most favorable reaction pathway.

In Silico Design of Novel this compound Derivatives

In silico (computer-based) methods are increasingly used in the design of new molecules with desired properties. Starting with the scaffold of this compound, computational tools could be used to design novel derivatives.

Potential Research Directions:

Pharmacophore Modeling: If a desired biological activity is known, a pharmacophore model could be developed to identify the key chemical features required for that activity. This model could then be used to design derivatives of this compound that fit the pharmacophore.

Docking Studies: For a specific biological target, molecular docking simulations could be used to predict how different derivatives of this compound would bind to the target's active site. This can help in prioritizing which derivatives to synthesize and test experimentally.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. These predictions can be used to design derivatives with improved drug-like properties.

Advanced Applications of 1 Methylcycloheptan 1 Amine in Chemical Synthesis

1-Methylcycloheptan-1-amine as a Core Building Block for Diverse Scaffolds

Cyclic amines are recognized as valuable starting materials for the synthesis of diverse molecular scaffolds, particularly in the realm of medicinal chemistry and drug discovery. The rigid, three-dimensional structure of the cycloheptyl ring, combined with the reactive primary amine group, makes this compound a potentially useful building block. Saturated cyclic amines are prominent motifs in many medicinal compounds and natural products, and they serve as attractive starting points for creating molecules with interesting biological activities.

The conformational flexibility of the seven-membered ring in this compound could be leveraged to explore underexplored chemical space in drug discovery programs. By modifying the amine functionality, a wide array of derivatives can be accessed. For instance, acylation, alkylation, and arylation of the amino group can lead to a variety of amides, secondary, and tertiary amines, respectively. These reactions would allow for the introduction of diverse functional groups and the construction of libraries of compounds for biological screening. The cycloheptyl moiety itself can also be functionalized, although this is generally more challenging.

The general utility of cyclic amine scaffolds in creating diverse molecular architectures is well-documented. For example, eight-membered cyclic amines have been identified as valuable starting points for drug discovery due to their conformational flexibility. bham.ac.uk While no specific studies detail the use of this compound for this purpose, its structural similarity suggests it could serve a comparable role in generating novel chemical entities.

Role in the Synthesis of Complex Natural Products and Analogues

The synthesis of complex natural products often relies on the use of chiral and structurally unique building blocks to construct intricate molecular architectures. While there is no direct evidence in the scientific literature of this compound being used in the total synthesis of a natural product, its structural features suggest potential applications in the synthesis of natural product analogues.

Many natural products contain cyclic amine fragments. For instance, various alkaloids and other bioactive molecules feature piperidine, pyrrolidine, or azepane rings. The seven-membered ring of this compound could be used to create analogues of natural products that contain larger ring systems, potentially leading to compounds with altered or improved biological activities. The synthesis of such analogues is a common strategy in medicinal chemistry to explore structure-activity relationships and to develop new therapeutic agents.

Development of Specialized Catalysts Utilizing the this compound Framework

Chiral amines and their derivatives are widely used as ligands in asymmetric catalysis, facilitating the enantioselective synthesis of a vast array of chemical compounds. The development of new catalysts is a continuous effort in organic chemistry to improve reaction efficiency, selectivity, and scope.

While no specific catalysts based on the this compound framework have been reported, the structural characteristics of this compound make it a candidate for exploration in catalyst design. The primary amine can be readily converted into a variety of coordinating groups, such as amides, phosphinamides, or Schiff bases. The cycloheptyl backbone could provide a specific steric environment around a metal center, potentially influencing the stereochemical outcome of a catalyzed reaction.

For example, chiral diamines are effective ligands in transition metal-catalyzed reactions. It is conceivable that a chiral derivative of this compound could be synthesized and evaluated as a ligand in reactions such as asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. The development of such catalysts would require a multi-step synthesis to introduce chirality and the desired coordinating functionalities.

Material Science Applications Through Polymerization and Advanced Material Design

Amines are versatile monomers and functional components in the synthesis of a wide range of polymers and advanced materials. The polymerization of cyclic amines can lead to polyamines with various architectures and properties.

Cationic ring-opening polymerization is a common method for the polymerization of small-ring cyclic amines. datapdf.comresearchgate.net However, for a seven-membered ring like that in this compound, ring-opening polymerization is less likely due to lower ring strain compared to three- or four-membered rings. More plausible routes to incorporate this moiety into a polymer would involve the reaction of the primary amine group.

For instance, this compound could be used as a monomer in step-growth polymerization to form polyamides, polyimides, or polyureas. The bulky and non-polar cycloheptyl group would be expected to influence the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical properties. Amine-functionalized polymers are also used in a variety of applications, including as adhesives, coatings, and in biomedical materials. The incorporation of the 1-methylcycloheptyl group could impart unique characteristics to these materials.

While there are no specific reports on the polymerization of this compound, the general principles of polymer chemistry suggest that it could be a valuable monomer for the creation of new materials with tailored properties.

Future Research Directions and Unexplored Avenues for 1 Methylcycloheptan 1 Amine Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of cyclic amines often involves multi-step sequences that may employ harsh reagents and generate significant waste. The future of 1-Methylcycloheptan-1-amine synthesis lies in the development of more sustainable and efficient methodologies. fau.eumdpi.comnih.govresearchgate.net

Green chemistry principles are central to this endeavor. nih.gov This includes the exploration of one-pot reactions and microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. mdpi.comnih.govresearchgate.net A particularly promising avenue is the use of bio-based starting materials, moving away from petrochemical feedstocks. rug.nl For instance, developing routes from renewable resources to cycloheptanone (B156872), the precursor to this compound, would represent a major step towards sustainability.

Biocatalysis offers a powerful tool for the synthesis of chiral amines with high enantioselectivity under mild conditions. eco-vector.comwhiterose.ac.uk Enzymes such as transaminases, imine reductases, and amine dehydrogenases could be engineered and applied to the asymmetric synthesis of chiral analogs of this compound. whiterose.ac.uk This approach not only enhances sustainability but also provides access to enantiomerically pure compounds, which is crucial for pharmaceutical applications.

Furthermore, novel catalytic systems based on earth-abundant and non-toxic metals are being developed to replace traditional heavy metal catalysts. researchgate.net Iron-catalyzed hydrosilylation of dicarboxylic acids with amines, for example, presents a chemoselective strategy for constructing N-substituted cyclic amines and could be adapted for the synthesis of this compound derivatives. researchgate.net

| Synthetic Strategy | Advantages | Potential Application for this compound |

| Green Chemistry | Reduced waste, lower energy consumption, use of renewable resources. nih.gov | Synthesis from bio-derived cycloheptanone precursors. rug.nl |

| Biocatalysis | High selectivity, mild reaction conditions, access to chiral compounds. eco-vector.comwhiterose.ac.uk | Asymmetric synthesis of chiral this compound analogs using engineered enzymes. whiterose.ac.uk |

| Novel Catalysis | Use of earth-abundant and non-toxic metals. researchgate.net | Iron-catalyzed routes from dicarboxylic acid precursors. researchgate.net |

Exploration of Previously Undiscovered Reaction Pathways

Beyond improving its synthesis, the future of this compound chemistry also involves discovering new ways for this molecule to react and be functionalized. A significant area of opportunity lies in the catalytic C-H activation of the cycloheptane (B1346806) ring. mt.comu-tokyo.ac.jp This would allow for the direct introduction of functional groups at various positions on the carbocycle, bypassing the need for pre-functionalized starting materials. researchgate.netnih.gov Palladium-catalyzed γ-arylation of cycloalkylamines, for instance, has been demonstrated for other cyclic systems and could be a powerful tool for creating novel derivatives of this compound. researchgate.net

Redox-neutral annulation reactions represent another exciting frontier. These reactions allow for the construction of complex polycyclic systems from relatively simple starting materials. nih.gov By reacting this compound or its derivatives with appropriate partners, novel fused heterocyclic scaffolds with potential biological activity could be accessed.

The development of novel multicomponent reactions (MCRs) involving cyclic tertiary amines also opens up new possibilities. researchgate.net These reactions, which combine three or more starting materials in a single step, are highly efficient and can rapidly generate molecular diversity. researchgate.net Designing MCRs that incorporate this compound would provide a streamlined route to complex molecules with potential applications in medicinal chemistry.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the way chemical libraries are produced. chemrxiv.orgnih.gov For this compound, this technology offers the ability to rapidly synthesize a large number of derivatives for high-throughput screening. organic-chemistry.orgvapourtec.com Flow reactors provide enhanced control over reaction parameters, leading to improved yields and safety, particularly for highly exothermic or fast reactions. whiterose.ac.uk

Automated flow systems can be programmed to perform multi-step synthetic sequences, including reaction, work-up, and purification, in a continuous and unattended manner. rsc.org This is particularly advantageous for the synthesis of chiral amines, where resolutions and purifications can be integrated into the flow process. whiterose.ac.ukrsc.org The use of segmented flow allows for the synthesis of a library of discrete compounds in a single run, with each "plug" in the reactor corresponding to a different reaction. nih.gov This approach would be ideal for exploring the structure-activity relationship of this compound derivatives by systematically varying substituents.

| Technology | Key Features | Application to this compound Chemistry |

| Flow Chemistry | Enhanced control over reaction conditions, improved safety and scalability. nih.govwhiterose.ac.uk | Optimization of synthetic steps and safer handling of reactive intermediates. |

| Automated Synthesis | High-throughput synthesis of compound libraries, unattended operation. organic-chemistry.orggoogle.com | Rapid generation of a diverse library of this compound derivatives for screening. chemrxiv.orgvapourtec.com |

| Segmented Flow | Synthesis of multiple discrete compounds in a single run. nih.gov | Efficient exploration of structure-activity relationships. |

Deeper Investigation into Allosteric and Stereoelectronic Effects

The biological activity of a molecule is intimately linked to its three-dimensional structure and electronic properties. For derivatives of this compound, a deeper understanding of allosteric and stereoelectronic effects is crucial for designing compounds with specific biological functions.

Allosteric modulators, which bind to a site on a receptor distinct from the primary binding site, offer a sophisticated way to fine-tune biological responses. nih.govmdpi.com Derivatives of this compound could be designed as allosteric modulators for various receptors, such as G protein-coupled receptors (GPCRs). dntb.gov.uanih.gov Structure-activity relationship studies, guided by computational modeling, could lead to the discovery of potent and selective allosteric enhancers or inhibitors. nih.govresearchgate.net

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences reactivity and stability, are also of paramount importance. pharmacy180.comfiveable.meresearchgate.net The conformation of the seven-membered ring in this compound and its derivatives will dictate the orientation of substituents and, consequently, their interactions with biological targets. pitt.edu A thorough investigation of these effects, using both experimental and computational methods, will provide a rational basis for the design of new molecules with desired properties. For example, understanding the anomeric effect in derivatives containing heteroatoms could guide the synthesis of compounds with specific conformational preferences. fiveable.me

Synergistic Approaches Combining Synthetic, Biocatalytic, and Computational Methods

The future of chemical research lies in the seamless integration of different disciplines. For this compound, a synergistic approach that combines the strengths of synthetic chemistry, biocatalysis, and computational modeling will be essential for unlocking its full potential. eco-vector.comwhiterose.ac.ukacs.orgworktribe.com

Computational chemistry can be used to predict the properties of virtual compounds, guiding the design of synthetic targets and prioritizing experimental efforts. catalysis.blogcatalysis.blogresearchgate.netacs.org For instance, quantum mechanical calculations can provide insights into reaction mechanisms and predict the stereochemical outcome of a reaction. ijrpr.combibliotekanauki.pl Molecular dynamics simulations can be used to study the binding of this compound derivatives to biological targets, helping to rationalize structure-activity relationships.

The integration of chemo- and biocatalysis in a single synthetic sequence can lead to highly efficient and selective transformations. acs.orgacs.org A chemical catalyst could be used to create a key intermediate, which is then converted into the final product by an enzyme in a one-pot process. whiterose.ac.uk This approach combines the broad substrate scope of chemical catalysts with the high selectivity of enzymes.

By embracing these synergistic strategies, researchers can accelerate the discovery and development of new molecules based on the this compound scaffold, with potential applications in fields ranging from medicine to materials science. The integration of experimental and computational tools will be key to navigating the vast chemical space and identifying compounds with optimal properties. numberanalytics.comoregonstate.eduukri.org

Q & A

Q. Key Considerations :

Q. Example Reaction Conditions :

| Reaction Type | Catalyst/Solvent | Temperature | Yield |

|---|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH | 25°C | 78% |

| Catalytic Hydrogenation | H₂, Raney Ni | 50°C | 65% |

Advanced Question: How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

Methodological Answer :

Density Functional Theory (DFT) calculations can model the compound’s electronic structure, frontier molecular orbitals, and potential reaction pathways.

Geometry Optimization : Use software like Gaussian or ORCA to optimize the molecular structure at the B3LYP/6-31G(d) level.

Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the amine group shows high nucleophilicity (f⁻ = 0.45) .

Transition State Analysis : Locate TS using QST2 or NEB methods to predict activation energies for reactions like alkylation or oxidation .

Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Q. Methodological Answer :

- ¹H/¹³C NMR : Confirm structure via characteristic shifts (e.g., NH₂ proton at δ 1.2–1.5 ppm, cycloheptane CH₂ at δ 1.6–1.8 ppm).

- IR Spectroscopy : Detect NH stretching (3300–3500 cm⁻¹) and bending (1600–1650 cm⁻¹) modes.

- Mass Spectrometry (EI-MS) : Identify molecular ion peak (m/z = 127.23) and fragmentation patterns (e.g., loss of CH₃ group, m/z = 112) .

Q. Methodological Answer :

- Systematic Review : Follow PRISMA guidelines to aggregate data from peer-reviewed studies, excluding non-reproducible methods (e.g., lack of purity data) .

- Meta-Analysis : Quantify heterogeneity using Higgins’ I² statistic. For example, if I² > 50%, subgroup analyses (e.g., cell type, assay conditions) can identify confounding variables .

- Experimental Replication : Reproduce key studies under standardized conditions (e.g., fixed pH, controlled temperature) to isolate variables .

Case Study : Discrepancies in IC₅₀ values (5–20 µM) for acetylcholinesterase inhibition may arise from variations in enzyme sources (human vs. electric eel) .

Basic Question: What are the stability considerations for storing this compound?

Q. Methodological Answer :

Q. Stability Data :

| Condition | Degradation Rate | Major Degradant |

|---|---|---|

| 25°C, air | 8% in 1 month | Cycloheptanone |

| –20°C, N₂ | 1% in 6 months | None detected |

Advanced Question: How can researchers design enantioselective syntheses of this compound derivatives?

Q. Methodological Answer :

- Chiral Catalysts : Use Jacobsen’s thiourea catalysts for asymmetric Mannich reactions (e.g., ee > 90% with 10 mol% catalyst) .

- Kinetic Resolution : Employ lipases (e.g., CAL-B) in dynamic kinetic resolution to separate enantiomers during acylation .

- Circular Dichroism (CD) : Validate enantiomeric excess by comparing CD spectra with racemic standards .

Q. Example Protocol :

| Step | Reagents | ee (%) |

|---|---|---|

| Asymmetric Amination | (R)-BINAP, Pd(OAc)₂ | 92 |

| Enzymatic Resolution | CAL-B, vinyl acetate | 88 |

Basic Question: What safety protocols are critical when handling this compound in the lab?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for all procedures.

- Spill Management : Absorb spills with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

- Emergency Response : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Question: How do steric effects influence the nucleophilic reactivity of this compound in alkylation reactions?

Q. Methodological Answer :

- Steric Maps : Generate using molecular modeling software (e.g., Spartan) to visualize hindered regions (e.g., methyl group reduces accessibility to NH₂).

- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., cyclohexanamine derivatives). For example, k = 0.15 M⁻¹s⁻¹ vs. 0.45 M⁻¹s⁻¹ for ethylation .

- Theoretical Analysis : Calculate Tolman’s cone angles to quantify steric bulk (e.g., θ = 150° for this compound vs. 130° for cyclohexanamine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.